molecular formula C6H3FNO5S- B289837 4-Fluoro-3-nitrobenzenesulfonate

4-Fluoro-3-nitrobenzenesulfonate

Cat. No. B289837
M. Wt: 220.16 g/mol
InChI Key: OOJWQLSHYOELSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis and has been studied extensively for its mechanism of action and biochemical effects. In

Scientific Research Applications

4-Fluoro-3-nitrobenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a sulfonating agent for the preparation of sulfonamides and other sulfonated compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an attractive reagent for organic chemists.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrobenzenesulfonate involves the transfer of the sulfonate group to the target molecule. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The sulfonate group is an excellent leaving group, which allows for the formation of various sulfonated compounds.
Biochemical and Physiological Effects:
4-Fluoro-3-nitrobenzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have moderate toxicity in animal studies. It is important to handle this compound with care and use appropriate safety measures.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Fluoro-3-nitrobenzenesulfonate in lab experiments is its high reactivity and selectivity. It can be used to selectively sulfonate specific functional groups, which makes it an attractive reagent for organic chemists. However, one limitation of this compound is its moderate toxicity, which requires proper handling and safety precautions.

Future Directions

There are several future directions for the study of 4-Fluoro-3-nitrobenzenesulfonate. One potential area of research is the development of new synthetic methods using this compound as a reagent. Additionally, the biochemical and physiological effects of this compound could be further studied to determine its potential applications in medicine. Finally, the synthesis of new sulfonated compounds using 4-Fluoro-3-nitrobenzenesulfonate could be explored to expand the range of potential applications for this reagent.
Conclusion:
In conclusion, 4-Fluoro-3-nitrobenzenesulfonate is a unique compound with potential applications in organic synthesis and medicine. Its high reactivity and selectivity make it an attractive reagent for organic chemists, while its biochemical and physiological effects require proper handling and safety precautions. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods and sulfonated compounds.

Synthesis Methods

The synthesis of 4-Fluoro-3-nitrobenzenesulfonate involves the reaction of 4-fluoronitrobenzene with sulfur trioxide in the presence of sulfuric acid. This reaction yields the desired product in high yields and purity. The product can be further purified by recrystallization or column chromatography.

properties

Molecular Formula

C6H3FNO5S-

Molecular Weight

220.16 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1

InChI Key

OOJWQLSHYOELSK-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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